molecular formula C20H28N8O2 B5562731 3-(4-甲基-1-哌嗪基)-6-(4-{[(4-甲基-2-嘧啶基)氧基]乙酰}-1-哌嗪基)哒嗪

3-(4-甲基-1-哌嗪基)-6-(4-{[(4-甲基-2-嘧啶基)氧基]乙酰}-1-哌嗪基)哒嗪

货号 B5562731
分子量: 412.5 g/mol
InChI 键: SIUOYAVRJKJXOK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the preparation of N-aryl(pyrimidinyl) piperazinylalkyl derivatives of tetra- and hexahydropyrido pyridazines, demonstrating a methodology that could be adapted for the target compound. These processes often involve reactions yielding pharmacologically active derivatives, showcasing the compound's potential in biomedical applications (Śladowska et al., 1996).

Molecular Structure Analysis

Studies on compounds with similar frameworks, such as the synthesis and characterization of piperazinyl oxazolidinone derivatives, provide insights into the molecular structure and potential interactions of these molecules. These compounds are designed to interact with biological targets, indicating the importance of molecular structure in their function (Tucker et al., 1998).

Chemical Reactions and Properties

The chemical reactivity of such compounds involves their interaction with various reagents to form new derivatives, showcasing the versatility of the pyridazine backbone in synthesizing pharmacologically active molecules. These reactions often lead to compounds with significant biological activity, further highlighting the chemical properties of the parent compound (Śladowska et al., 1998).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting points, and crystalline structure, are essential for understanding their behavior in biological systems. Studies on similar compounds provide a foundation for predicting the behavior of the target compound under various conditions, which is crucial for its application in medicinal chemistry (Sallam et al., 2021).

Chemical Properties Analysis

The chemical properties, such as reactivity with other chemical entities and stability under different conditions, are vital for determining the compound's potential as a pharmacological agent. Investigations into related compounds' interactions with biological targets and their reactivity under physiological conditions provide valuable insights into the chemical properties of the target compound (Bindu et al., 2019).

科学研究应用

抗菌剂

研究表明,哌嗪基恶唑烷酮衍生物(包括与指定化学结构相关的化合物)作为新型合成抗菌剂,对革兰氏阳性菌具有活性。这些化合物显示出与利奈唑胺相当的体内效力,表明它们在治疗耐甲氧西林金黄色葡萄球菌和特定厌氧菌引起的感染方面具有潜力 (Tucker 等,1998).

药理特性

已合成指定化合物的衍生物并评估其药理特性。对 1,4-二氧代(1,4,5-三氧代)-1,2,3,4-四(1,2,3,4,5,6-己)氢吡啶并[3,4-d]哒嗪及其相关化合物的 N-苯基衍生物的合成和性质的研究揭示了药理活性,强调了这些化合物在药物开发中的潜力 (Śladowska 等,1998).

抗鼻病毒化合物

一种特定的衍生物,称为 R 61837 或 3-甲氧基-6-[4-(3-甲苯基)-1-哌嗪基]哒嗪,据报道在不抑制 HeLa 细胞生长的浓度下对鼻病毒具有强效抑制作用。这种化合物在低浓度下显着降低病毒产量的能力表明其作为抗病毒剂的潜力 (Andries 等,2005).

抗癌活性

已合成新的吡唑并[3,4-d]嘧啶-4-酮衍生物,包括与查询化合物相关的结构,并测试了它们对 MCF-7 人乳腺腺癌细胞系的抗肿瘤活性。某些衍生物显示出强大的抑制活性,表明它们在癌症治疗中的潜在用途 (Abdellatif 等,2014).

属性

IUPAC Name

1-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-2-(4-methylpyrimidin-2-yl)oxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N8O2/c1-16-5-6-21-20(22-16)30-15-19(29)28-13-11-27(12-14-28)18-4-3-17(23-24-18)26-9-7-25(2)8-10-26/h3-6H,7-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUOYAVRJKJXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OCC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(6-(4-Methylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-((4-methylpyrimidin-2-yl)oxy)ethanone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。